![molecular formula C9H10N2O B1457204 (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1097323-08-4](/img/structure/B1457204.png)
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Vue d'ensemble
Description
“(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol” is a chemical compound with the empirical formula C8H8N2O . It is a solid substance . The compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol”, has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .
Molecular Structure Analysis
The molecular weight of “(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol” is 148.16 . The SMILES string representation of the molecule is Cn1ccc2cc(O)cnc12 .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol” is a solid substance . Its empirical formula is C8H8N2O , and its molecular weight is 148.16 .
Applications De Recherche Scientifique
Ring Methylation Using Supercritical Methanol
Ring methylation of pyrrole or indole using supercritical methanol can proceed without additional catalysts, highlighting a method for selective methylation at specific positions on heterocyclic compounds. This process, which might involve (1H-indol-3-yl)methanol as an intermediate, showcases the potential of using supercritical methanol for direct functionalization of heterocycles, offering a pathway that might be applicable or adaptable for compounds like "(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol" (Nobuhiro Kishida et al., 2010).
Synthesis of Pyrrolylpyridines
The synthesis of pyrrolylpyridines from alkynes and isothiocyanates opens up new avenues for creating complex heterocyclic compounds, potentially including those related to "(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol." Such methodologies enable the construction of molecules with broad spectra of biological activity, underscoring the versatility of pyrrole and pyridine derivatives in medicinal chemistry and materials science (N. A. Nedolya et al., 2015).
Safety And Hazards
Orientations Futures
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol”, is a promising area of research, especially in the field of cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for further optimization and development .
Propriétés
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWCTCREIJODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



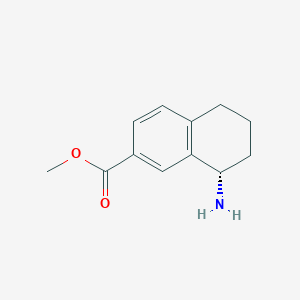
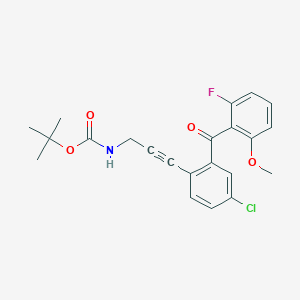
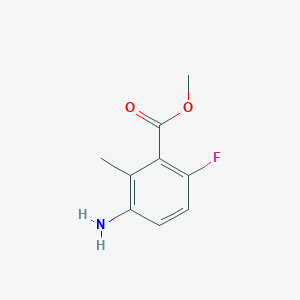
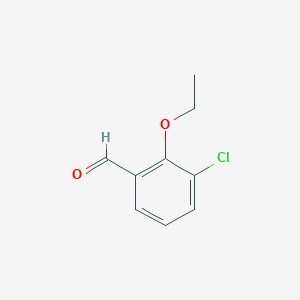
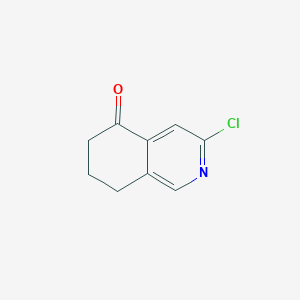

![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)

amine](/img/structure/B1457137.png)




